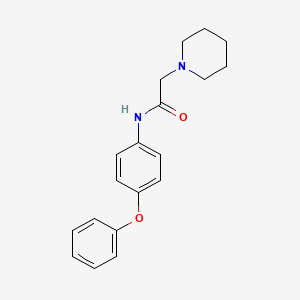
1-(1,1-Difluoropropyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H12F2. It belongs to the class of aromatic compounds due to the presence of a benzene ring. This compound is characterized by the presence of a difluoropropyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(1,1-Difluoropropyl)-2-methylbenzene typically involves the introduction of the difluoropropyl group to the benzene ring. One common method is the reaction of 2-methylbenzene with 1,1-difluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
1-(1,1-Difluoropropyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl group yields 1-(1,1-difluoropropyl)-2-benzoic acid, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-(1,1-Difluoropropyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Difluoropropyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
1-(1,1-Difluoropropyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical stability and reactivity.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: Similar to the previous compound, but with fluorine atoms in different positions, affecting its electronic properties and reactivity.
(1,1-Difluoropropyl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H12F2 |
|---|---|
Peso molecular |
170.20 g/mol |
Nombre IUPAC |
1-(1,1-difluoropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H12F2/c1-3-10(11,12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
Clave InChI |
GPBSSSMJLMQAOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
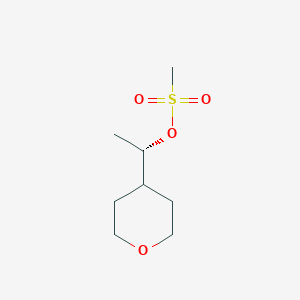
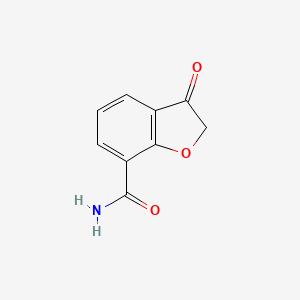
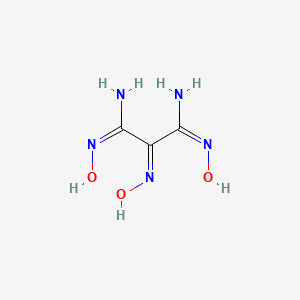

![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)

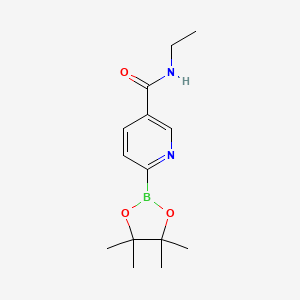
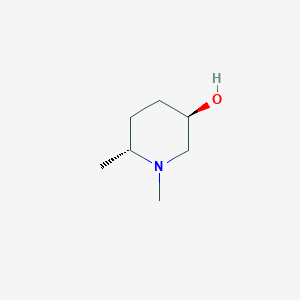
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)
